molecular formula C9H9NO3S B3286958 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid CAS No. 83396-73-0

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid

Cat. No.: B3286958
CAS No.: 83396-73-0
M. Wt: 211.24 g/mol
InChI Key: GIYLBBHMKLRLOF-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid is an organic compound characterized by the presence of an acetylamino group, a thienyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid typically involves the reaction of 2-thiophenecarboxaldehyde with acetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thienylacetic acid: Similar in structure but lacks the acetylamino group.

    2-(2-Thienyl)hydroquinoline: Contains a thienyl group but has a different core structure.

    2-Thienylboronic acid: Contains a thienyl group but has different functional groups.

Uniqueness

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid is unique due to the presence of both the acetylamino and thienyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYLBBHMKLRLOF-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CS1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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